molecular formula C8H15NO B2989969 3,7-Dimethylazepan-2-one CAS No. 90203-96-6

3,7-Dimethylazepan-2-one

Cat. No.: B2989969
CAS No.: 90203-96-6
M. Wt: 141.214
InChI Key: WWUOGQCCSLVOSB-UHFFFAOYSA-N
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Description

3,7-Dimethylazepan-2-one is a heterocyclic organic compound with the molecular formula C8H15NO It belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of two methyl groups at the 3rd and 7th positions of the azepane ring, and a carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N,N-dimethyl-1,6-diaminohexane with phosgene or triphosgene. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the yield and selectivity of the desired product. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 3,7-dimethylazepane.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: 3,7-Dimethylazepane.

    Substitution: N-substituted derivatives.

Scientific Research Applications

3,7-Dimethylazepan-2-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylazepan-2-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the nitrogen atom can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

  • 1,3-Dimethylazepan-2-one
  • 1-Methylazepan-2-one
  • 2-Methylcyclohexanone

Comparison: 3,7-Dimethylazepan-2-one is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. Compared to 1,3-Dimethylazepan-2-one, the additional methyl group at the 7th position can lead to different steric and electronic effects, making it a distinct compound with unique properties.

Properties

IUPAC Name

3,7-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-3-5-7(2)9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOGQCCSLVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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